
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the hydroxyl group on the piperidine ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the piperidine ring. One common method involves the use of trifluoromethylation reagents and subsequent reduction reactions to introduce the hydroxyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a fully saturated piperidine ring.
Scientific Research Applications
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds. Similar compounds include:
(Cis-6-(trifluoromethyl)piperidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(Cis-6-(trifluoromethyl)piperidin-3-yl)ketone: Contains a ketone group instead of a hydroxyl group.
(Cis-6-(trifluoromethyl)piperidin-3-yl)carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[6-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2 |
InChI Key |
YOBHLDWPCVVZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)
![11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),5,15,17,19-pentaen-13-one](/img/structure/B12317509.png)
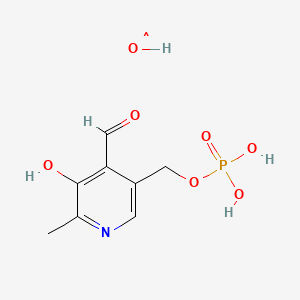
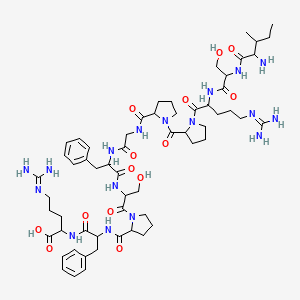
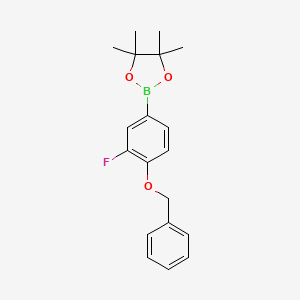
![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![N-[1-(4-acetylphenyl)ethyl]acetamide](/img/structure/B12317548.png)

![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12317570.png)
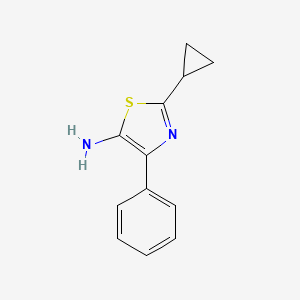
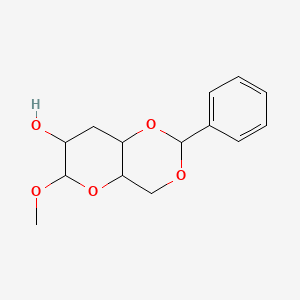
![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
